molecular formula C6H2BrClFNO2 B1439793 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene CAS No. 960000-93-5

1-Bromo-4-chloro-5-fluoro-2-nitrobenzene

Cat. No.: B1439793
CAS No.: 960000-93-5
M. Wt: 254.44 g/mol
InChI Key: IBPDXAYILRNZRH-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-5-fluoro-2-nitrobenzene is an aromatic compound with the molecular formula C6H2BrClFNO2 It is characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:

    Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Halogenation: Sequential introduction of bromine, chlorine, and fluorine atoms through halogenation reactions using respective halogenating agents like bromine, chlorine, and fluorine gases or their compounds under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and halogenation processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro, bromine, and chlorine.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, under strong oxidizing conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Benzene Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

1-Bromo-4-chloro-5-fluoro-2-nitrobenzene has diverse applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Agricultural Chemistry: Employed in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene primarily involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups like nitro, bromine, and chlorine makes the benzene ring more susceptible to nucleophilic attack. The compound can form intermediates such as arenium ions during electrophilic aromatic substitution reactions, which then undergo further transformations to yield substituted products.

Comparison with Similar Compounds

  • 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
  • 1-Bromo-4-chloro-2-nitrobenzene
  • 4-Bromo-1-fluoro-2-nitrobenzene

Comparison: 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in substitution reactions, making it valuable for specific synthetic applications.

Properties

IUPAC Name

1-bromo-4-chloro-5-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO2/c7-3-1-5(9)4(8)2-6(3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPDXAYILRNZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679531
Record name 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960000-93-5
Record name 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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